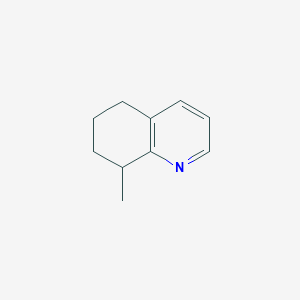

8-Methyl-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methyl-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h3,6-8H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTHBIUSFJMMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481450 | |

| Record name | Quinoline, 5,6,7,8-tetrahydro-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52601-66-8 | |

| Record name | 5,6,7,8-Tetrahydro-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5,6,7,8-tetrahydro-8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methyl 5,6,7,8 Tetrahydroquinoline and Its Analogues

Classical Approaches and Modifications

Classical synthetic routes often involve the construction of the pyridine (B92270) ring followed by or concurrent with the saturation of the carbocyclic ring. These methods have been refined over the years to improve efficiency, yield, and substrate scope.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing portions of all reactants, offer an efficient pathway to complex molecules like tetrahydroquinolines. frontiersin.orgnih.gov This approach is valued for its ability to rapidly generate molecular diversity and for its atom economy. frontiersin.orgnih.gov One-pot condensation reactions are a hallmark of MCRs, reducing the need for isolating intermediates and thereby streamlining the synthetic process. frontiersin.org

A notable example is the one-pot, three-component Mannich reaction, which can be adapted for the synthesis of tetrahydroquinoline derivatives. nih.gov In a typical setup, a compound with an acidic proton (like a cyclic ketone), an aldehyde (such as formaldehyde), and an amine are condensed to form the target structure. nih.gov This strategy allows for the direct formation of the core tetrahydroquinoline skeleton with various substitutions.

Table 1: Illustrative Three-Component Synthesis of Tetrahydroquinoline Derivatives

| Component A | Component B | Component C | Product | Conditions |

|---|

This table illustrates a general Mannich reaction for derivatizing a pre-existing tetrahydroquinoline core as described in the literature. nih.gov

Kröhnke Methodology Adaptations

The Kröhnke pyridine synthesis is a classical method that traditionally involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, like ammonium (B1175870) acetate, to yield highly substituted pyridines. wikipedia.org The mechanism proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then cyclizes and aromatizes to the pyridine ring. wikipedia.org

This methodology has been modified for the one-pot synthesis of 5,6,7,8-tetrahydroquinoline (B84679) derivatives. A modified two-step synthesis of Kröhnke pyridine has been developed into a four-component tandem reaction involving N-phenacylpyridinium bromide, aromatic aldehydes, and other substituted or nitrogen-containing reagents to produce these structures in moderate to good yields. researchgate.net This adaptation demonstrates the versatility of the Kröhnke synthesis in creating fused heterocyclic systems. wikipedia.orgresearchgate.net

Table 2: Kröhnke-type Four-Component Reaction for 5,6,7,8-Tetrahydroquinolines

| Component 1 | Component 2 | Component 3 | Component 4 | Product |

|---|

This table conceptualizes the components of the modified Kröhnke reaction for the synthesis of the tetrahydroquinoline core. researchgate.net

Catalytic Hydrogenation Pathways

One of the most direct and common methods for synthesizing tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline (B57606) precursor. iastate.edu This approach involves the reduction of the pyridine ring of a quinoline molecule. For the synthesis of 8-Methyl-5,6,7,8-tetrahydroquinoline, the starting material would be 8-methylquinoline (B175542).

Various catalytic systems have been employed for this transformation. A method using a palladium-carbon catalyst in a solvent-free condition has been reported for the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline. google.com This process involves an initial catalytic hydrogenation followed by an isomerization step at a higher temperature. google.com Another approach describes the hydrogenation of acetamido-substituted quinolines, which can lead to amino-substituted 5,6,7,8-tetrahydroquinolines. researchgate.netresearchgate.net

Tandem reactions that combine condensation and hydrogenation steps in one pot have also been developed. For instance, a sustainable synthesis of tetrahydroquinolines can be achieved through a bifunctional catalyst (Pd@UiO-66) that first drives a Claisen-Schmidt condensation, followed by a reductive intramolecular cyclization. iastate.edu The "borrowing hydrogen" methodology offers another atom-economical pathway, where an alcohol is temporarily dehydrogenated to a carbonyl compound, which then reacts further before the hydrogen is returned to a different part of the molecule by the catalyst. nih.gov

Table 3: Comparison of Catalytic Hydrogenation Methods for Tetrahydroquinolines

| Method | Catalyst | Hydrogen Source | Key Features |

|---|---|---|---|

| Direct Hydrogenation | Pd/C with PD modifier | H₂ gas | Solvent-free, involves hydrogenation and isomerization steps. google.com |

| Tandem Condensation-Hydrogenation | Pd@UiO-66 | H₂ gas | One-pot reaction from precursors like 2-nitrobenzaldehyde and acetophenone. iastate.edu |

| Borrowing Hydrogen | Manganese PN³ Pincer Catalyst | Alcohols (e.g., iPrOH) | Atom-economical C-N bond formation. nih.gov |

Regioselective Synthesis via Guareschi–Thorpe Type Protocols

A modified, organocatalytic Guareschi–Thorpe type protocol provides a regioselective route to 5,6,7,8-tetrahydroquinolines. researchgate.netnih.gov This method utilizes Chitosan, a natural polymer, as a heterogeneous catalyst. The reaction is operationally simple and demonstrates a wide tolerance for various functional groups and substrates. researchgate.netnih.gov

The proposed mechanism for this synthesis involves an imine-enamine cascade, which allows for the modular construction of structurally diverse alicyclic[b]-fused pyridine heterocycles. researchgate.net This approach represents a unified and direct access to the 5,6,7,8-tetrahydroquinoline scaffold and its analogues. nih.gov The use of an organocatalyst like Chitosan makes this a more environmentally benign approach compared to some metal-catalyzed reactions. researchgate.net

Rhodium-Catalyzed C−H Bond Activation Routes

Rhodium-catalyzed C−H bond activation has emerged as a powerful tool for the functionalization of quinolines. nih.gov For substrates like 8-methylquinoline, the nitrogen atom acts as a directing group, facilitating the formation of a cyclometallated complex with the transition metal. semanticscholar.org This pre-organization enables the selective activation and subsequent functionalization of C−H bonds, particularly the C(sp³)–H bonds of the 8-methyl group. semanticscholar.orgacs.org

Systematic studies on the C–H bond activation of quinoline and various methylquinolines have shown that the position of the methyl substituent influences which C-H bond is activated. nih.govacs.org For instance, a methyl group at the 8-position can lead to a mixture of products from activation at the C2 and C4 positions of the ring. nih.gov However, direct activation of the methyl group at the C8 position is a common pathway for introducing new functional groups, leading to the synthesis of more complex analogues. semanticscholar.orgacs.org This method is particularly valuable for creating C-C, C-N, and C-halogen bonds at specific positions. nih.gov

Table 4: Regioselectivity in Rhodium-Promoted C-H Activation of Methylquinolines

| Substrate | Activated Position(s) |

|---|---|

| 3-, 4-, 5-Methylquinoline | Position 2 acs.org |

| 2-, 6-, 7-Methylquinoline | Position 4 acs.org |

| Quinoline, 8-Methylquinoline | Mixture of Position 2 and 4 nih.gov |

Advanced Synthetic Techniques

Advanced synthetic techniques for preparing this compound and its analogues focus on improving efficiency, atom economy, and environmental sustainability. These methods often employ novel catalytic systems or reaction conditions to streamline synthetic sequences.

Tandem Catalysis: As seen in catalytic hydrogenation pathways, tandem or cascade reactions combine multiple transformations into a single operation without isolating intermediates. iastate.edu This significantly increases synthetic efficiency and reduces waste. The synthesis of tetrahydroquinolines from simple precursors like 2-nitrobenzaldehyde and acetophenone using a bifunctional catalyst is a prime example. iastate.edu

Organocatalysis: The use of small organic molecules as catalysts, such as in the modified Guareschi–Thorpe protocol using Chitosan, avoids the use of often toxic and expensive heavy metals. researchgate.netnih.gov This aligns with the principles of green chemistry.

Borrowing Hydrogen Methodology: This elegant, atom-economical strategy uses catalysts (often based on manganese, ruthenium, or iridium) to temporarily "borrow" hydrogen from an alcohol to form a reactive carbonyl intermediate. nih.gov After subsequent transformations, the hydrogen is returned, with water being the only byproduct. This method is highly efficient for forming C-N and C-C bonds. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. A facile one-pot synthesis of diversely substituted 5,6,7,8-tetrahydroquinoline-3-carbonitriles from cyclohexanone (B45756) and arylidene malononitriles has been reported using this technique, achieving excellent yields in a very short time compared to conventional heating. ijsrset.com

C-H Activation: As discussed, transition metal-catalyzed C-H activation provides a direct and powerful method for functionalizing a pre-existing molecular scaffold. semanticscholar.org This avoids the need for pre-functionalized starting materials, making synthetic routes more convergent and efficient. The selective functionalization of the 8-methyl group in 8-methylquinoline is a key application of this advanced technique. semanticscholar.orgacs.org

Lithiation-Trapping Strategies

Directed ortho-lithiation and subsequent trapping with an electrophile is a powerful tool for the functionalization of aromatic and heterocyclic systems. In the context of 5,6,7,8-tetrahydroquinolines, lithiation at the C8 position provides a versatile entry point for the introduction of various substituents. The reaction of 8-lithio-5,6,7,8-tetrahydroquinolines with electrophiles like trimethylsilyl (B98337) isocyanate or isothiocyanate can yield 8-carboxamides and 8-thiocarboxamides, respectively researchgate.net. This method, however, can be sensitive to reaction conditions, sometimes leading to modest yields rsc.org.

An alternative approach involves the use of di-isopropylcyanamide as a cyanating agent for 8-lithio-5,6,7,8-tetrahydroquinolines, which provides the corresponding 8-cyano derivatives in high yield rsc.org. This method is advantageous as it avoids the formation of di-cyanated byproducts. The general strategy of lithiation followed by electrophilic trapping has become a cornerstone for generating α-substituted N-Boc heterocycles whiterose.ac.uk.

Synthesis from Mannich Bases

The Mannich reaction, a classic carbon-carbon bond-forming reaction, offers a pathway to aminomethylated derivatives that can serve as precursors to tetrahydroquinolines. The reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. While the direct synthesis of this compound from a simple Mannich base is not a commonly cited primary route, the principles of the Mannich reaction are foundational in the synthesis of various heterocyclic systems nih.govnih.gov. For instance, the aminomethylation of 8-hydroxyquinolines is a well-established application of the Mannich reaction nih.gov. The resulting Mannich bases can potentially be further elaborated to form the tetrahydroquinoline ring system.

Derivatization of Aniline (B41778) and Cyclohexanone Precursors

A common and effective method for the synthesis of tetrahydroquinolines involves the condensation of an aniline derivative with a cyclohexanone precursor. This approach, often a variation of the Skraup or Doebner-von Miller synthesis, allows for the construction of the quinoline core, which can then be reduced to the corresponding tetrahydroquinoline. For instance, a one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with a carbonyl compound can be catalyzed by boronic acid organic-chemistry.org. Additionally, an iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol provides an environmentally friendly route to tetrahydroquinolines organic-chemistry.org. These methods highlight the versatility of using readily available aniline and cyclic ketone feedstocks for the assembly of the tetrahydroquinoline framework.

Chiral Synthesis and Enantioselective Routes

The synthesis of enantiomerically pure this compound and its analogs is of paramount importance, as the biological activity of chiral molecules is often stereospecific. Various strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric Synthesis from Chiral Precursors (e.g., Monoterpenes)

The use of naturally occurring chiral molecules, or the "chiral pool," provides an efficient starting point for asymmetric synthesis. Monoterpenes, such as (-)-β-pinene, (-)-isopinocampheol, and (+)-camphor, have been utilized as chiral frameworks for the synthesis of chiral substituted 2-methylpyridines, which are precursors to annulated tetrahydroquinolines researchgate.netresearchgate.net. The synthesis involves annulating the pyridine ring at the 5,6-positions of the chiral monoterpene backbone researchgate.net. This approach leverages the inherent chirality of the starting material to induce stereoselectivity in the final product.

Enantiomerically Pure Compound Preparation (e.g., Lipase-Catalyzed Kinetic Acetylation)

Enzymatic methods, particularly those employing lipases, have proven to be highly effective for the preparation of enantiomerically pure compounds. Lipase-catalyzed kinetic acetylation is a widely used technique for the resolution of racemic alcohols. For example, racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) can be resolved through lipase-catalyzed acetylation to yield enantiomerically pure (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline with excellent chemical yields researchgate.net. The lipase from Candida antarctica (CAL-B) is frequently employed for this purpose researchgate.netnih.gov. This biocatalytic approach offers a mild and highly selective means of accessing enantiopure building blocks for further synthesis polimi.itnih.gov.

| Enzyme | Substrate | Product(s) | Key Features |

| Candida antarctica Lipase B (CAL-B) | Racemic 5,6,7,8-tetrahydroquinolin-8-ol | (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | High enantioselectivity and excellent yields. |

| Candida antarctica Lipase B (CAL-B) | Racemic 8-amino-5,6,7,8-tetrahydroquinoline | (R)-acetamide | Spontaneous dynamic kinetic resolution observed. nih.gov |

Kinetic Resolution Techniques in Asymmetric Synthesis

Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. If the unreacted enantiomer can be racemized in situ, the process becomes a dynamic kinetic resolution (DKR), theoretically allowing for a 100% yield of a single enantiomer princeton.edu.

A notable example is the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B, which yields the (R)-acetamide in greater than 60% yield nih.gov. The necessary racemization pathway involves the formation of a ketone intermediate followed by a condensation/hydrolysis sequence nih.gov.

Furthermore, asymmetric transfer hydrogenation has been successfully applied to the kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives, achieving high selectivity factors dicp.ac.cn. This demonstrates the utility of transition-metal catalysis in achieving efficient kinetic resolutions mdpi.com.

| Technique | Substrate Type | Catalyst/Reagent | Outcome |

| Dynamic Kinetic Resolution | Racemic 8-amino-5,6,7,8-tetrahydroquinoline | Candida antarctica Lipase B | High yield of (R)-acetamide. |

| Asymmetric Transfer Hydrogenation | Axially chiral 5- or 8-substituted quinolines | Chiral Phosphoric Acid / Hantzsch Ester | High selectivity factors for resolved enantiomers. organic-chemistry.orgdicp.ac.cn |

| Lipase-Catalyzed Kinetic Acetylation | Racemic 5,6,7,8-tetrahydroquinolin-8-ol | Lipase from Candida antarctica | Enantiomerically pure alcohol and acetate. researchgate.net |

Stereochemical Control in Cyclization Reactions

The establishment of defined stereochemistry during the formation of the heterocyclic ring is a critical aspect of modern synthetic organic chemistry, particularly for the synthesis of biologically active molecules such as derivatives of this compound. Stereochemical control in cyclization reactions for the synthesis of these and analogous tetrahydroquinolines is primarily achieved through two main strategies: diastereoselective and enantioselective cyclizations. These approaches often employ chiral catalysts, auxiliaries, or substrates to influence the spatial orientation of newly formed stereocenters.

Diastereoselective Cyclization Reactions

Diastereoselective methods are instrumental in controlling the relative stereochemistry of multiple stereocenters formed during a single cyclization event. One prominent strategy involves the use of [4+2] annulation reactions. For instance, the reaction between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes has been shown to produce highly substituted tetrahydroquinoline derivatives with excellent diastereoselectivity. This transformation proceeds via an aza-Michael/1,6-conjugate addition sequence, yielding 4-aryl-substituted tetrahydroquinolines with a high degree of stereocontrol frontiersin.org. The reaction conditions, such as the base and solvent, can significantly influence the yield and diastereomeric ratio of the products frontiersin.org.

Another approach to achieving diastereoselectivity is through radical cyclizations. The cyclization of radicals can be highly diastereoselective and provides a powerful method for the synthesis of 8-substituted berbine precursors, which share a structural relationship with substituted tetrahydroquinolines. For example, the treatment of a 6,7-dimethoxyisoquinoline derivative with tributylstannane induces a free radical cyclization that proceeds with high diastereoselectivity, yielding a single diastereomer as the product researchgate.net.

Enantioselective Cyclization Reactions

Enantioselective cyclizations aim to produce one enantiomer of a chiral product in excess over the other. This is often accomplished using chiral catalysts that create a chiral environment around the reacting molecules. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in various cyclization reactions.

One such example is the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. This method involves a chiral phosphoric acid-catalyzed dehydrative cyclization, followed by an asymmetric reduction, to afford the desired products in excellent yields and with high enantioselectivities organic-chemistry.org. Similarly, a combination of visible-light induction and Brønsted acid catalysis enables the highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones through a relay process of cyclization and transfer hydrogenation organic-chemistry.org.

Transition metal catalysis also plays a crucial role in enantioselective cyclization reactions. Palladium-catalyzed formal (4+2) cycloadditions involving the activation of C(sp³)–H bonds provide a direct route to highly substituted tetrahydroquinoline skeletons from readily available starting materials acs.org. The use of specific N-acetylated amino acid ligands in conjunction with a palladium(II) precursor is key to achieving stereocontrol in these reactions acs.org.

Furthermore, the asymmetric catalytic [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with various alkenes, catalyzed by organocatalysts, allows for the construction of tetrahydroquinolines containing three contiguous stereogenic centers with high yields, exclusive diastereoselectivities, and high enantioselectivities nih.gov.

Below are interactive data tables summarizing key research findings in stereoselective cyclization reactions for the synthesis of tetrahydroquinoline derivatives.

Table 1: Diastereoselective Synthesis of Tetrahydroquinoline Derivatives

This table summarizes the results of a highly diastereoselective [4+2] annulation reaction for the synthesis of various 4-aryl-substituted tetrahydroquinolines.

| Entry | R¹ | R² | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | C₆H₅ | CN | 3a | 89 | >20:1 |

| 2 | 2-ClC₆H₄ | CN | 3b | 91 | >20:1 |

| 3 | 2-BrC₆H₄ | CN | 3c | 71 | >20:1 |

| 4 | 3-FC₆H₄ | CN | 3e | 89 | >20:1 |

| 5 | 2-Tolyl | CN | 3j | 96 | >20:1 |

| 6 | 2,4-Cl₂C₆H₃ | CN | 3o | 91 | >20:1 |

Table 2: Enantioselective Synthesis of Tetrahydroquinolines via Cascade Biomimetic Reduction

This table presents the optimization of reaction conditions for the synthesis of a chiral tetrahydroquinoline derivative, highlighting the effect of catalyst loading and temperature on yield and enantiomeric excess (ee).

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2.0 | 40 | 48 | 85 | 85 |

| 2 | 3.0 | 40 | 48 | 88 | 86 |

| 3 | 4.0 | 40 | 48 | 91 | 87 |

| 4 | 4.0 | 40 | 72 | 92 | 88 |

| 5 | 4.0 | 30 | 72 | 86 | 90 |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are pivotal for the functionalization of the tetrahydroquinoline core, particularly at the 8-position. Direct substitution on the unsubstituted ring is not feasible; therefore, pre-functionalization is necessary. A common strategy begins with the corresponding 5,6,7,8-tetrahydroquinolin-8-ol (B83816). The hydroxyl group, being a poor leaving group, is typically converted into a more reactive species, such as a mesylate.

This activation enables subsequent SN2 reactions with a variety of nucleophiles. For instance, the mesylation of (R)-5,6,7,8-tetrahydroquinolin-8-ol, followed by reaction with nucleophiles like azide (B81097), thioacetate, or dimethyl malonate anions, proceeds with a predictable inversion of configuration to yield the corresponding (S)-8-substituted products in good yields. researchgate.netmdpi.com This stereospecific outcome is a hallmark of the SN2 mechanism and is crucial for the synthesis of enantiomerically pure derivatives.

| Starting Material | Reagents | Nucleophile | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, Base 2. NaN₃ | Azide (N₃⁻) | (S)-8-Azido-5,6,7,8-tetrahydroquinoline | Inversion | mdpi.com |

| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, Base 2. KSAc | Thioacetate (AcS⁻) | (S)-8-Acetylthio-5,6,7,8-tetrahydroquinoline | Inversion | researchgate.net |

| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, Base 2. CH₂(CO₂Me)₂, Base | Dimethyl malonate anion | (S)-8-(dicarbomethoxymethyl)-5,6,7,8-tetrahydroquinoline | Inversion | researchgate.net |

| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, Base 2. Benzylamine (B48309) | Benzylamine (BnNH₂) | (S)-8-(Benzylamino)-5,6,7,8-tetrahydroquinoline | Inversion | researchgate.net |

Oxidation and Dehydration Processes within the Tetrahydroquinoline Scaffold

The 8-Methyl-5,6,7,8-tetrahydroquinoline scaffold is susceptible to oxidation at two primary locations: the nitrogen atom of the pyridine (B92270) ring and the benzylic C-8 position of the saturated ring.

Oxidation of the tertiary amine within the pyridine ring leads to the formation of 5,6,7,8-tetrahydroquinoline (B84679) 1-oxide. This transformation can be achieved using various oxidizing agents, including meta-chloroperoxybenzoic acid (mCPBA) or a catalytic system of oxone/TlOAc/PhI. nih.gov The resulting N-oxide is an important intermediate, notably for its ability to undergo rearrangement reactions. nih.gov

The benzylic C-8 position is also prone to oxidation, converting the methylene (B1212753) group into a hydroxyl group to furnish 5,6,7,8-tetrahydroquinolin-8-ol. This reaction can be accomplished through methods like nitrosation followed by hydrolysis of the resulting oxime. researchgate.net

Dehydration of the 5,6,7,8-tetrahydroquinolin-8-ol intermediate provides a pathway to introduce unsaturation into the carbocyclic ring, leading to the formation of 5,6-dihydroquinoline. This elimination reaction is typically acid-catalyzed, where protonation of the hydroxyl group converts it into a good leaving group (water), followed by removal of a proton from an adjacent carbon by a weak base to form a double bond.

Cyclization Reactions for Fused-Ring Systems

The tetrahydroquinoline skeleton serves as a foundational template for constructing more complex, fused-ring systems. These reactions, often intramolecular, build additional rings onto the existing framework. A notable example is the synthesis of tetrahydroquinazolines, where the tetrahydroquinoline core is fused to a pyrimidine (B1678525) ring. One such method involves the cyclocondensation of diarylidencyclohexanones with α-aminoamidines in pyridine at elevated temperatures. researchgate.net The mechanism is proposed to initiate with a Michael addition, followed by intramolecular cyclization and subsequent aromatization to yield the fused heterocyclic system. researchgate.net

Another strategy involves the acid-catalyzed reaction of enamides with benzyl (B1604629) azide, which generates an N-phenyliminium intermediate. This electrophilic species is then trapped intramolecularly by the enamide to forge fused-ring tetrahydroquinolines with high diastereoselectivity. nih.gov These annulation strategies highlight the utility of the tetrahydroquinoline scaffold in the modular construction of polycyclic nitrogen-containing molecules.

Aza-Michael Addition Pathways

The nitrogen atom in the this compound ring, being a secondary amine, possesses nucleophilic character and can participate in aza-Michael (or 1,4-conjugate) additions. In this type of reaction, the tetrahydroquinoline nitrogen attacks an activated alkene (a Michael acceptor), such as an α,β-unsaturated carbonyl or nitrile compound.

This reaction is fundamental to the synthesis of many substituted tetrahydroquinolines. For example, a three-component cascade reaction involving an aldehyde, ethyl cyanoacetate (B8463686), and a 2-alkenyl aniline (B41778) proceeds via an aza-Michael–Michael addition sequence to construct the highly substituted tetrahydroquinoline scaffold. While this describes the synthesis of the ring, the inherent reactivity of the N-H bond in a pre-formed tetrahydroquinoline allows it to act as a nucleophile in similar conjugate additions to introduce substituents at the N-1 position.

Reactivity of Specific Positions (e.g., 8-lithio-derivatives)

The C-8 position of the 5,6,7,8-tetrahydroquinoline ring is benzylic and can be deprotonated using a strong base, such as n-butyllithium, to form a stabilized 8-lithio derivative. This organometallic intermediate is a potent nucleophile and a valuable synthon for introducing various functional groups at this specific position.

The 8-lithio species reacts readily with a range of electrophiles. For example, treatment with carbon dioxide followed by esterification produces 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. organic-chemistry.org Alternatively, reaction with isothiocyanates or trimethylsilyl (B98337) isothiocyanate provides a direct route to 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. rsc.org This specific reactivity at the C-8 position allows for precise and efficient late-stage functionalization of the molecule.

| Electrophile | Reagents | Product Class | Reference |

|---|---|---|---|

| Carbon Dioxide | 1. n-BuLi 2. CO₂ 3. H⁺, ROH | Carboxylic Ester | organic-chemistry.org |

| Trimethylsilyl isothiocyanate | 1. n-BuLi 2. Me₃SiNCS 3. Mild Hydrolysis | Primary Thiocarboxamide | rsc.org |

| Substituted Isothiocyanate (R-NCS) | 1. n-BuLi 2. R-NCS | Secondary Thiocarboxamide | rsc.org |

| Trimethylsilyl isocyanate | 1. n-BuLi 2. Me₃SiNCO 3. Mild Hydrolysis | Primary Carboxamide | rsc.org |

Influence of Substituents on Reaction Regioselectivity and Kinetics

Substituents on the this compound scaffold can profoundly influence the molecule's reactivity, reaction rate (kinetics), and the orientation of incoming groups (regioselectivity). These effects are typically a combination of steric hindrance and electronic influence (inductive and resonance effects).

For example, in the context of metal catalysis, the presence of a methyl group at the C-2 position of an 8-amino-5,6,7,8-tetrahydroquinoline ligand (Me-CAMPY) alters both the steric and electronic environment of the metal center compared to the unsubstituted analogue (CAMPY). mdpi.com This modification directly impacts the catalytic activity and enantioselectivity in asymmetric transfer hydrogenation reactions, demonstrating that even a seemingly remote substituent can have a significant kinetic effect. mdpi.com

Intermolecular and Intramolecular Rearrangements

The tetrahydroquinoline skeleton, particularly when functionalized, can undergo various molecular rearrangements. One of the most significant is the Boekelheide rearrangement, which is characteristic of N-oxides of heterocycles bearing an α-alkyl group. wikipedia.org

In the case of this compound, it must first be oxidized to the corresponding N-oxide. Treatment of this N-oxide with an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), initiates the rearrangement. wikipedia.orgresearchgate.net The mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the C-8 methyl group to form an enamine-like intermediate. This sets the stage for a concerted acs.orgacs.org-sigmatropic rearrangement, which ultimately yields an 8-(acetoxymethyl)-5,6,7,8-tetrahydroquinoline derivative after hydrolysis. wikipedia.org This reaction serves as a powerful method for functionalizing the methyl group at the C-8 position. researchgate.net

Derivatives and Analogues of 8 Methyl 5,6,7,8 Tetrahydroquinoline

Functionalization at the Heterocyclic Nitrogen Atom

The secondary amine within the tetrahydroquinoline ring is a prime site for functionalization, most commonly through N-alkylation and N-acylation reactions.

N-Alkylation: A one-pot tandem reaction involving the reduction of quinolines to tetrahydroquinolines followed by reductive alkylation with an aldehyde has been demonstrated. This method, catalyzed by boronic acid, allows for the direct synthesis of N-alkyl tetrahydroquinolines from readily available quinolines and aldehydes in the presence of a Hantzsch ester. sigmaaldrich.com This approach has been successfully applied to a range of substituted quinolines and various aldehydes, including those derived from complex natural products like (±)-α-tocopherol. sigmaaldrich.com

N-Acylation: The nitrogen atom can also be acylated to form amides. For instance, 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) can be reacted with acyl chlorides, such as tetrahydro-2H-pyran-4-carbonyl chloride, in the presence of a base like triethylamine (B128534) to yield the corresponding N-acyl derivative. mdpi.com This reaction is a standard method for introducing a carbonyl group adjacent to the nitrogen, thereby modifying the electronic properties and steric environment of the heterocyclic ring.

Table 1: Examples of N-Functionalized Tetrahydroquinoline Derivatives

| Reactant | Reagents | Product Type | Reference |

|---|---|---|---|

| Quinoline (B57606) | Aldehyde, Hantzsch Ester, Boronic Acid Catalyst | N-Alkyl Tetrahydroquinoline | sigmaaldrich.com |

| 7-Nitro-1,2,3,4-tetrahydroquinoline | Tetrahydro-2H-pyran-4-carbonyl chloride, Triethylamine | N-Acyl Tetrahydroquinoline | mdpi.com |

Modifications on the Methyl Group at Position 8

The methyl group at the C-8 position plays a significant role in the reactivity and synthesis of certain derivatives. Research has shown that this group is critical for specific nickel-catalyzed functionalization reactions at the C-2 position. informahealthcare.com In these reactions, the C-8 methyl group is believed to participate in the formation of a six-membered ring complex with the nickel catalyst, facilitating the subsequent reaction steps. informahealthcare.com

Studies have explored the replacement of the C-8 methyl group with other alkyl groups. For example, when 8-ethylquinoline (B27807) and 8-tert-butylquinoline (B181716) were used as substrates in a nickel-catalyzed tandem functionalization and hydrogenation reaction, the corresponding C-2 functionalized tetrahydroquinolines were obtained, albeit in varying yields. informahealthcare.com The reaction with the 8-ethyl substrate resulted in a 49% yield, while the bulkier 8-tert-butyl substrate gave a significantly lower yield of 16%. informahealthcare.com This suggests that while the presence of an alkyl group at C-8 is crucial, its steric bulk can influence the efficiency of the reaction. informahealthcare.com

Substitutions on the Tetrahydro Ring (Positions 5, 6, 7)

The saturated portion of the 8-methyl-5,6,7,8-tetrahydroquinoline ring system is also amenable to substitution, allowing for the introduction of various functional groups.

Substitution at Position 8: Beyond the methyl group, position 8 can be functionalized with other substituents. The synthesis of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines has been achieved starting from racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816). researchgate.net Lipase-catalyzed kinetic acetylation allows for the separation of enantiomers. researchgate.net The resulting chiral alcohol can be converted to a mesylate, which then undergoes nucleophilic substitution with various anions (azide, thioacetate, dimethyl malonate) or benzylamine (B48309) to yield the corresponding 8-substituted products with an inversion of configuration. researchgate.net This provides access to a library of chiral derivatives, including 8-amino-5,6,7,8-tetrahydroquinoline analogues. nih.govnih.govresearchgate.net Additionally, 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines can react with isothiocyanates to form 8-thiocarboxamides. rsc.org

Substitution at Other Positions: Functionalization is not limited to the C-8 position. For example, selective nitration at the C-7 position of a protected tetrahydroquinoline has been achieved using a mixture of potassium nitrate (B79036) and sulfuric acid. mdpi.com The ketone 6,7-dihydro-5H-quinolin-8-one is a key intermediate that can be synthesized, providing a handle for further modifications on the tetrahydro ring. arabjchem.org

Table 2: Selected Substitutions on the Tetrahydroquinoline Ring

| Position | Functional Group Introduced | Synthetic Precursor | Reference |

|---|---|---|---|

| 8 | -NH₂ | (R)- or (S)-5,6,7,8-Tetrahydroquinolin-8-ol | researchgate.net |

| 8 | -C(=S)NHR | 8-Lithio-5,6,7,8-tetrahydroquinoline | rsc.org |

| 7 | -NO₂ | Fmoc-protected Tetrahydroquinoline | mdpi.com |

| 8 | =O | 8-Benzylidene-5,6,7,8-tetrahydroquinoline | arabjchem.org |

Synthesis and Characterization of Fused-Ring Systems

The this compound core is a valuable synthon for constructing more complex, fused heterocyclic systems.

Thieno[2,3-b]quinolines, which feature a thiophene (B33073) ring fused to the quinoline framework, are a class of compounds synthesized from various quinoline precursors. researchgate.net One common strategy involves the reaction of 2-chloro-3-formyl quinolines with methyl thioglycolate. researchgate.net Another approach is the Gewald reaction, which can be used to construct the thiophene ring. For example, reacting cyclohexanone (B45756) with ethyl cyanoacetate (B8463686) and sulfur in the presence of morpholine (B109124) yields an aminothiophene derivative. researchgate.net This intermediate can then be cyclized to form a tetrahydrobenzo mdpi.cominformahealthcare.comthieno[2,3-d]pyrimidine, a related fused system. researchgate.net These synthetic routes highlight the versatility of quinoline-based structures in building complex heterocyclic scaffolds. researchgate.netnih.gov

The fusion of a pyrimidine (B1678525) ring to the quinoline core results in pyrimido[4,5-b]quinolines. These are often synthesized from 2-aminoquinoline (B145021) precursors. For instance, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, synthesized from the reaction of cyclohexanone and benzylidenemalononitrile (B1330407), serves as a key building block. mdpi.com This intermediate can be reacted with various one-carbon synthons like formamide (B127407) or formic acid to construct the fused pyrimidine ring. mdpi.com Alternative methods involve the cyclization of 2-aminoquinoline-3-carboxamides with reagents such as acetic anhydride (B1165640) or phenyl isocyanate. These synthetic strategies provide access to a diverse range of pyrimido[4,5-b]quinoline derivatives with substitutions on both the pyrimidine and the tetrahydroquinoline portions of the molecule. nih.gov

Methylene-tethered derivatives involve the linking of two tetrahydroquinoline units via a methylene (B1212753) bridge. The synthesis of bis(1,2,3,4-tetrahydroquinolin-6-yl)methane has been reported, representing a direct linkage between two tetrahydroquinoline moieties. In a different approach, a formal [4+2] heterocyclization has been used to create bis(triflyl)tetrahydroquinolines. This metal-free protocol involves the reaction of (2-aminophenyl)-tethered alkenols with a betaine (B1666868) derived from bis((trifluoromethyl)sulfonyl)methane. The reaction proceeds through an aza-ortho-quinone methide intermediate, followed by nucleophilic attack and intramolecular cyclization to form the methylene-tethered product.

Preparation of Chiral Diamine Analogues (e.g., Me-CAMPY)

Chiral diamines derived from the 5,6,7,8-tetrahydroquinoline (B84679) framework are of significant interest as ligands in asymmetric synthesis. mdpi.comnih.gov One prominent example is Me-CAMPY, the 2-methyl substituted analogue of CAMPY, which is based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone. mdpi.comnih.govdntb.gov.uaresearchgate.netunimi.it

The synthesis of enantiomerically pure diamine analogues like (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (Me-CAMPY) typically begins with the corresponding chiral 8-hydroxy precursor. mdpi.comresearchgate.net A highly effective method for obtaining the chiral alcohol is through the dynamic kinetic resolution (DKR) of the racemic 8-hydroxy compound using Candida antarctica lipase. researchgate.netnih.govsemanticscholar.org

The subsequent conversion of the chiral alcohol to the diamine involves a multi-step process: mdpi.com

Mesylation: The chiral 8-hydroxy-5,6,7,8-tetrahydroquinoline is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like N,N-Dimethyl-4-aminopyridine (DMAP). This converts the hydroxyl group into a good leaving group (mesylate).

Azide (B81097) Substitution: The mesylated intermediate is then treated with sodium azide (NaN₃), which displaces the mesylate group via an Sₙ2 reaction, resulting in an inversion of stereochemistry at the C-8 position.

Reduction: The resulting 8-azido derivative is reduced to the target 8-amino compound.

These chiral diamines, particularly Me-CAMPY, have been successfully employed as ligands in transition metal complexes for asymmetric transfer hydrogenation (ATH) reactions. mdpi.comnih.gov For instance, rhodium complexes bearing the Me-CAMPY ligand have been evaluated in the ATH of substituted dihydroisoquinolines (DHIQs), which are key intermediates for biologically active alkaloids. mdpi.com The performance of these catalysts can be influenced by additives, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), which can enhance conversion rates. mdpi.com

| Catalyst | Substrate | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [RhCpCl(R-Me-CAMPY)]Cl | 1-Phenyl-3,4-dihydroisoquinoline | None | 99 | 60 |

| [RhCpCl(R-Me-CAMPY)]Cl | 1-(4-Chlorophenyl)-3,4-dihydroisoquinoline | La(OTf)₃ | 99 | 69 |

| [RhCpCl(R-Me-CAMPY)]Cl | 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | La(OTf)₃ | 99 | 55 |

| [IrCpCl(R-Me-CAMPY)]Cl | 1-Phenyl-3,4-dihydroisoquinoline | None | 10 | 15 |

This table presents selected research findings on the use of a Me-CAMPY rhodium complex in the asymmetric transfer hydrogenation of various dihydroisoquinolines, highlighting the catalyst's effectiveness. mdpi.com

Carbothioamide and Carbonitrile Derivatives

Functionalization of the this compound scaffold to include carbothioamide and carbonitrile moieties introduces versatile functional groups for further chemical transformations.

Carbothioamide Derivatives Carbothioamide (thiourea) derivatives are typically synthesized from the corresponding 8-amino-5,6,7,8-tetrahydroquinoline precursors. A common and straightforward method involves the reaction of the 8-amino compound with an appropriate isothiocyanate. google.com For example, reacting 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline with methylisothiocyanate in a solvent like acetonitrile (B52724) at reflux temperature yields the corresponding N-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanethioamide. google.com This general approach allows for the introduction of a wide variety of substituents on the carbothioamide nitrogen, depending on the isothiocyanate used. google.comnih.gov

Carbonitrile Derivatives The introduction of a carbonitrile (cyano) group, particularly at the 3-position, can be achieved through cyclization reactions. One established method is the reaction of cyclohexanone with a substituted benzylidenemalononitrile in the presence of ammonium (B1175870) acetate, which yields a 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative. nih.govresearchgate.net

Another key synthetic route involves the introduction of the nitrile group at the 8-position. This can be accomplished via nucleophilic substitution of an 8-halo or 8-sulfonyloxy-tetrahydroquinoline derivative with a cyanide salt. The synthesis of 4-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile (B11912803) can be achieved by installing the nitrile group through nucleophilic substitution at the 8-position using reagents like potassium cyanide.

| Derivative Type | General Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 8-Carbothioamide | Reaction with Isothiocyanate | 8-Amino-THQ, R-NCS | google.com |

| 3-Carbonitrile | Cyclization Reaction | Cyclohexanone, Ar-CH=C(CN)₂, Ammonium Acetate | nih.gov |

| 8-Carbonitrile | Nucleophilic Substitution | 8-Halo-THQ, KCN or NaCN | General Method |

This table summarizes the primary synthetic strategies for introducing carbothioamide and carbonitrile functionalities onto the tetrahydroquinoline core.

Amino- and Hydroxy-Substituted Analogues

Amino and hydroxy groups are fundamental substituents that not only alter the chemical properties of the tetrahydroquinoline ring but also serve as crucial handles for further derivatization.

Hydroxy-Substituted Analogues The synthesis of 8-hydroxy-5,6,7,8-tetrahydroquinolines can be performed through several methods. A direct approach involves the oxidation of the parent tetrahydroquinoline. For instance, treating 3-methyl-5,6,7,8-tetrahydroquinoline (B1330186) with hydrogen peroxide in glacial acetic acid yields 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline. google.com The most widely used general methods for synthesizing the core 8-hydroxyquinoline (B1678124) ring system are the Skraup and Friedlander syntheses. scispace.com

For applications requiring stereochemical control, enantiomerically pure 8-hydroxy analogues can be prepared. Lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol is an effective strategy to resolve the enantiomers, yielding compounds like (S)-5,6,7,8-tetrahydroquinolin-8-ol in high enantiomeric purity. researchgate.net

Amino-Substituted Analogues The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is a key intermediate, particularly for the synthesis of chiral ligands and biologically relevant molecules. nih.govsemanticscholar.org There are several established routes to synthesize these amino analogues, often starting from the 8-hydroxy derivative.

One robust method involves a three-step sequence with inversion of configuration: mesylation of the 8-hydroxy group, followed by nucleophilic substitution with an azide anion, and finally, reduction of the azide to the primary amine. mdpi.com This pathway is instrumental in producing enantiopure 8-amino derivatives from the corresponding chiral alcohols. mdpi.com

Alternative methods described in the literature include:

From an 8-chloro derivative: The 8-hydroxy compound can be converted to an 8-chloro derivative, which is subsequently displaced by ammonia (B1221849) in a sealed vessel at elevated temperatures. google.com

From an 8-oximino derivative: An 8-oximino-5,6,7,8-tetrahydroquinoline, prepared from the corresponding 8-oxo compound, can be reduced to the 8-amino derivative using reducing agents like hydrogen gas over a palladium catalyst. google.com

The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives has been reported, highlighting the versatility of the 8-amino group as a point of diversification. nih.govsemanticscholar.org

| Target Analogue | Starting Material | Key Transformation Steps | Stereochemistry |

|---|---|---|---|

| 8-Hydroxy-THQ | Parent THQ | Direct oxidation (e.g., H₂O₂) | Racemic |

| (S)-8-Hydroxy-THQ | Racemic 8-Hydroxy-THQ | Lipase-catalyzed kinetic resolution | Enantiopure |

| 8-Amino-THQ | 8-Hydroxy-THQ | 1. Chlorination (e.g., SOCl₂) 2. Amination (NH₃) | Racemic |

| (R)-8-Amino-THQ | (S)-8-Hydroxy-THQ | 1. Mesylation (MsCl) 2. Azide substitution (NaN₃) 3. Reduction | Enantiopure (Inversion) |

This table outlines and compares various synthetic pathways to obtain key hydroxy- and amino-substituted tetrahydroquinoline analogues, noting the stereochemical outcome of each route.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 8-Methyl-5,6,7,8-tetrahydroquinoline, 1D (¹H and ¹³C) and 2D NMR experiments provide unambiguous evidence for its constitution and conformation.

The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic pyridine (B92270) ring and the saturated carbocyclic ring. The aromatic protons (H-2, H-3, H-4) appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns dictated by their positions on the pyridine ring. The aliphatic protons of the tetrahydro ring (H-5, H-6, H-7) and the chiral center (H-8) resonate in the upfield region, generally between 1.5 and 3.0 ppm. The methyl group at the C-8 position gives rise to a characteristic doublet.

The ¹³C NMR spectrum complements the ¹H data, showing distinct signals for each carbon atom. The aromatic carbons are observed in the δ 120-160 ppm range, while the aliphatic carbons, including the methyl carbon, appear at higher fields. Spectral data for the parent compound, 5,6,7,8-tetrahydroquinoline (B84679), and related substituted derivatives provide a strong basis for these assignments. chemicalbook.comnih.govnih.govspectrabase.com For instance, in derivatives like 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910), the aliphatic carbons C5, C6, C7, and C8, along with the methyl group, are clearly resolved, which aids in the assignment for the title compound. nih.govnih.gov

Conformational analysis focuses on the partially saturated cyclohexane (B81311) ring. This ring is not planar and typically adopts a half-chair or sofa conformation to minimize steric strain. researchgate.net The coupling constants (J-values) between adjacent protons on the C5, C6, C7, and C8 carbons, observed in the high-resolution ¹H NMR spectrum, provide crucial information about the dihedral angles and thus the preferred conformation of the ring in solution. Variable temperature NMR studies can further reveal the dynamics of conformational interchange. whiterose.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent and are best confirmed by direct experimental measurement. Data is inferred from spectral information available for the title compound and its analogs. spectrabase.comnih.govchemcd.com

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~8.3 (dd) | ~147.0 |

| 3 | ~7.0 (dd) | ~121.5 |

| 4 | ~7.4 (d) | ~137.0 |

| 4a | - | ~128.0 |

| 5 | ~2.8 (m) | ~29.0 |

| 6 | ~1.8 (m) | ~22.5 |

| 7 | ~2.0 (m) | ~28.0 |

| 8 | ~3.5 (m) | ~45.0 |

| 8a | - | ~156.0 |

| 8-CH₃ | ~1.3 (d) | ~20.0 |

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling relationships. For this compound, cross-peaks would be observed between H-2/H-3, H-3/H-4, confirming the aromatic spin system. In the aliphatic region, correlations are expected between H-5/H-6, H-6/H-7, and H-7/H-8, tracing the connectivity of the saturated ring. A crucial correlation would also appear between the H-8 proton and the protons of the 8-methyl group. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies protons directly attached to specific carbon atoms. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton and carbon chemical shifts. This technique would definitively link the proton signals of the methyl group to the methyl carbon, the H-8 proton to the C-8 carbon, and so on for all protonated carbons, solidifying the assignments in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. This is vital for piecing together the molecular skeleton. Key HMBC correlations would include:

The methyl protons (8-CH₃) showing correlations to C-8 and C-7.

The H-8 proton showing correlations to C-8a, C-7, and C-4a.

The H-5 protons showing correlations to C-4, C-4a, and C-6.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint."

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹. nih.gov

C-H stretching (aliphatic): Strong bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region, corresponding to the CH, CH₂, and CH₃ groups. nih.govnist.gov

C=C and C=N stretching: Medium to strong bands in the 1610-1450 cm⁻¹ region, characteristic of the quinoline (B57606) ring system. nist.govchemicalbook.com

C-H bending: Bands in the 1470-1350 cm⁻¹ region for the aliphatic groups.

Aromatic out-of-plane bending: Bands in the 900-690 cm⁻¹ region, which can be diagnostic of the substitution pattern on the pyridine ring.

The Raman spectrum provides complementary information. Aromatic ring stretching vibrations often produce strong Raman signals. The symmetric stretching of the C-C bonds in the saturated ring would also be Raman active. Spectral data for the compound is available, confirming these general features. nih.govchemcd.com Analysis of the vibrational spectra of related molecules like 8-hydroxyquinoline (B1678124) and its halogenated derivatives, often aided by DFT calculations, allows for a more detailed assignment of specific vibrational modes. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the stability of the molecule and its fragments upon ionization. For this compound (C₁₀H₁₃N), the molecular weight is 147.22 g/mol .

In an electron ionization (ESI or EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 147. chemcd.com This peak confirms the molecular formula. The subsequent fragmentation pattern is highly diagnostic of the structure:

A primary fragmentation is often the loss of the methyl group (•CH₃, 15 Da) from the C-8 position, leading to a significant peak at m/z = 132. This results in a stable secondary carbocation.

Another common fragmentation pathway for tetrahydroquinolines involves a retro-Diels-Alder (RDA) reaction on the saturated ring, which can lead to the cleavage of the C5-C6 and C8-C8a bonds.

Further fragmentation of the pyridine ring can also occur, though it is generally more stable.

Analysis of mass spectra from related compounds, such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives, shows similar characteristic losses and fragmentation pathways that support this predicted pattern. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound was not found in the searched literature, extensive crystallographic data exists for numerous substituted tetrahydroquinoline derivatives. cambridge.orgmsu.ruresearchgate.netfrontiersin.org

From these related structures, it is established that the bicyclic system is not planar. The pyridine ring is aromatic and planar, while the fused six-membered aliphatic ring adopts a non-planar conformation to minimize torsional and angular strain. Typically, this ring is found in a sofa or half-chair conformation. researchgate.net In a sofa conformation, one atom (often C-6 or C-7) is out of the plane formed by the other five atoms. In a half-chair, two atoms are displaced on opposite sides of the plane of the other four. The presence of the methyl group at the stereocenter C-8 will influence the specific preferred conformation and the orientation (axial or equatorial) of the methyl group to reduce steric hindrance with neighboring protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. khanacademy.org The quinoline core of the molecule is the primary chromophore responsible for its UV absorption.

The UV-Vis spectrum of this compound is expected to be similar to that of the parent 5,6,7,8-tetrahydroquinoline. nist.gov It would typically exhibit two main absorption bands characteristic of the pyridine chromophore:

An intense band at shorter wavelengths (around 220-235 nm) attributed to a π → π * transition. researchgate.netwikipedia.org

A weaker band at longer wavelengths (around 270-280 nm) resulting from another π → π * transition. researchgate.netmdpi.com

A very weak absorption, often appearing as a shoulder on the longer wavelength π → π* band, may be present due to a symmetry-forbidden n → π * transition, involving the non-bonding electrons on the nitrogen atom. libretexts.org

The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the methyl substituent. wikipedia.orgmdpi.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a DFT study is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For 8-Methyl-5,6,7,8-tetrahydroquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule. The partially saturated cyclohexene (B86901) ring in the tetrahydroquinoline moiety can adopt several conformations, such as a sofa or twist-boat. For instance, in the related compound 5,6,7,8-tetrahydroquinolin-8-one, the cyclohexene ring adopts a sofa conformation. The presence of the methyl group at the 8-position will influence the conformational preference to minimize steric hindrance. Theoretical calculations would identify the most stable conformer and provide its optimized geometric parameters.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (or band gap). A small energy gap generally indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For the parent compound, quinoline (B57606), DFT calculations have determined the HOMO-LUMO energy gap to be approximately -4.83 eV. nih.gov It is expected that the hydrogenation of the benzene (B151609) ring and the addition of a methyl group in this compound would alter these energy levels. The specific values for this compound would require dedicated DFT calculations.

Interactive Data Table: Illustrative HOMO-LUMO Data for Related Compounds Note: This table contains representative data for related compounds to illustrate the concepts, as specific data for this compound is not available.

Charge Distribution (Mulliken and Coulson Atomic Charges)

The distribution of electron density in a molecule can be quantified through the calculation of atomic charges. Mulliken and Coulson population analyses are common methods to assign partial charges to each atom. This information helps in understanding the molecule's electrostatic potential, dipole moment, and the sites susceptible to electrophilic or nucleophilic attack. For quinoline, the nitrogen atom is known to carry a negative charge, making it a nucleophilic center. nih.gov In this compound, the charge distribution would be influenced by the saturated ring and the electron-donating methyl group.

Thermodynamic Property Prediction

DFT calculations can also be used to predict various thermodynamic properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These properties are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. Experimental and computational studies have been conducted on isomers like 2-methylquinoline (B7769805) and 8-methylquinoline (B175542) to determine their thermodynamic properties. arabjchem.org A similar computational approach would be necessary to determine these values for this compound.

Quantum Chemical Descriptors (e.g., Electrophilicity Index, Chemical Softness)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of a molecule. These include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness. Soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. rsc.org

Frontier Molecular Orbital (FMO) Theory and Fukui Function Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The theory posits that chemical reactions are favored at sites where the overlap between the HOMO of one reactant and the LUMO of the other is maximized.

The Fukui function is a local reactivity descriptor that indicates the most reactive sites within a molecule. It quantifies the change in electron density at a specific atom upon the addition or removal of an electron. This analysis allows for the prediction of sites susceptible to:

Nucleophilic attack (where an electron is accepted).

Electrophilic attack (where an electron is donated).

Radical attack .

By calculating the Fukui functions for this compound, one could pinpoint the specific atoms on the quinoline ring and the methyl group that are most likely to participate in chemical reactions.

Theoretical Studies of Tautomerism and Equilibrium Constants

Tautomerism, the chemical equilibrium between two or more interconverting constitutional isomers, is a phenomenon observed in many heterocyclic compounds. For quinoline derivatives, particularly those with hydroxyl or amino substituents, keto-enol or imine-enamine tautomerism can occur. In the case of this compound, the core structure itself does not possess the typical functional groups that lead to common tautomeric forms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule, providing insights into its stability and bonding characteristics. ut.ac.ir This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

For this compound, NBO analysis would be instrumental in quantifying the electronic interactions between the filled (donor) and empty (acceptor) orbitals. Key interactions would include:

π-π Interactions:* Within the aromatic pyridine (B92270) ring, NBO analysis can quantify the delocalization of π electrons, which is characteristic of aromatic systems.

Steric and Electrostatic Interactions: NBO analysis can also provide information on steric repulsion and electrostatic interactions within the molecule.

While specific NBO analysis data for this compound is not published, studies on similar quinoline derivatives have utilized this method to explain their conformational preferences and stability. ut.ac.ir For instance, in 2,5,5-trimethyl-1,3,2-dioxaphosphinane 2-selenide and its analogues, NBO analysis was used to evaluate stereoelectronic effects that influence their conformational behavior. ut.ac.ir

A hypothetical NBO analysis of this compound would likely reveal significant stabilization energies arising from the interactions between the saturated and aromatic portions of the molecule.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C5-C6) | π(C4a-N1) | 1.5 |

| σ(C7-C8) | π(C8a-C4a) | 2.0 |

| σ(C8-H) | σ(C8-C8a) | 0.8 |

| LP(N1) | π(C2-C3) | 5.2 |

Note: This table is illustrative and presents hypothetical data to demonstrate the type of information obtained from an NBO analysis. E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. The synthesis of tetrahydroquinolines can be achieved through various methods, such as the reduction of quinolines or through multi-component reactions. acs.orgresearchgate.net

For example, the synthesis of substituted 5,6,7,8-tetrahydroquinazolines, which share a similar structural core, has been achieved through a cascade reaction initiated by a Michael addition. nih.gov Computational modeling of such a reaction for this compound could involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and the final product.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. Algorithms like the Berny optimization can be used for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to ensure the located transition state connects the correct species.

Energy Profile: Calculating the relative energies of reactants, intermediates, transition states, and products to construct a reaction energy profile.

While specific computational studies on the reaction mechanisms for the synthesis of this compound are not prevalent, the general methodologies are well-established. For instance, the synthesis of bis-tetrahydroisoquinoline alkaloids has been guided by computational insights into the reaction pathways. acs.org Such studies provide a deeper understanding of the reaction, allowing for the optimization of reaction conditions and the prediction of product selectivity.

Spectroscopic Parameter Prediction (NMR, UV-Vis) from Theoretical Models

Theoretical models are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. researchgate.net This method, often used in conjunction with Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data. For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in assigning the peaks in an experimental NMR spectrum. Studies on related quinoline derivatives have demonstrated the utility of this approach. researchgate.netresearchgate.net

UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.net This method computes the energies of electronic transitions from the ground state to various excited states. The results can be used to simulate a UV-Vis spectrum, showing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations would likely predict π-π* transitions within the aromatic pyridine ring.

Table 2: Hypothetical Predicted Spectroscopic Parameters for this compound

| Parameter | Theoretical Method | Predicted Value |

| ¹H NMR (δ, ppm) | GIAO/B3LYP/6-31G(d) | H-2: 7.1, H-3: 6.8, H-4: 7.0, CH₃: 2.4, etc. |

| ¹³C NMR (δ, ppm) | GIAO/B3LYP/6-31G(d) | C-2: 148.0, C-3: 121.5, C-4: 135.0, C-8a: 145.2, etc. |

| UV-Vis (λmax, nm) | TD-DFT/B3LYP/6-31G(d) | 220 (π-π), 275 (π-π) |

Note: This table is for illustrative purposes only. The predicted values are hypothetical and would need to be confirmed by actual computational studies.

Biological and Mechanistic Studies in Vitro and Non Clinical Biochemical Investigations

Mechanistic Basis of Biological Interactions

Enzyme Inhibition Assays (e.g., Gastric Proton Pumps)

Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have been identified as potent inhibitors of the gastric proton pump, H+/K+-ATPase. In one study, a series of 8-[(2-benzimidazolyl)sulfinyl]-5,6,7,8-tetrahydroquinolines were synthesized and evaluated for their inhibitory activity against this enzyme. All the tested compounds in this series demonstrated potent inhibition of H+/K+-ATPase. These molecules were designed as rigid analogues of the 2-[(2-pyridyl)methylsulfinyl]benzimidazole class of anti-secretory agents. Among the synthesized compounds, 8-[(5-fluoro-2-benzimidazolyl)sulfinyl]-3-methyl-5,6,7,8-tetrahydroquinoline was identified as having the most potent activity.

Receptor Binding Studies and Ligand-Receptor Interactions

The tetrahydroquinoline core has been utilized to develop antagonists for specific cellular receptors. A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines were developed and found to be C5a receptor antagonists. nih.gov Research demonstrated that members of this series exhibit high binding affinity for the C5a receptor and act as potent functional antagonists. nih.govresearchgate.net Further optimization of aniline-substituted derivatives within this class led to compounds with functional IC50 values in the single-digit nanomolar range. researchgate.net

Pharmacophore Modeling for Structure-Activity Relationship (SAR)

To elucidate the relationship between chemical structure and biological activity, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted on tetrahydroquinoline derivatives. One such study focused on 40 tetrahydroquinoline-based inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer research. nih.govnih.gov Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), predictive models were established with good statistical and predictive properties (CoMFA: q² = 0.778, R²pred = 0.709; CoMSIA: q² = 0.764, R²pred = 0.713). nih.govnih.gov

The resulting SAR data from these models provided key insights for designing more potent inhibitors. nih.gov For instance, the models indicated that introducing small hydrophobic and hydrogen-bonding donor groups in certain regions would enhance inhibitor activity. nih.gov Similarly, the introduction of appropriate hydrophobic groups or bulky, hydrophilic, and hydrogen bond acceptor groups in other specific regions was also found to be favorable for activity. nih.gov These computational models serve as a valuable guide for the rational design of novel tetrahydroquinoline-based therapeutic agents. nih.govresearchgate.net

In Vitro Cellular Studies

Antiproliferative Activity in Cancer Cell Lines (e.g., HT29, HepG2, MCF7, K562, A2780)

The anticancer potential of various 5,6,7,8-tetrahydroquinoline derivatives has been evaluated against a range of human cancer cell lines. A study investigating a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives tested their antiproliferative effects on cell lines including colorectal adenocarcinoma (HT-29) and ovarian carcinoma (A2780). nih.govsemanticscholar.orgunipd.it Certain compounds from this series demonstrated significant IC50 values against the tested cancer cells. nih.govsemanticscholar.org

Another study explored a different series of tetrahydroquinoline derivatives for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov Several compounds exhibited notable anticancer activity, with one pyrazolo-quinoline derivative showing the strongest cytotoxic effects on MCF-7, HepG2, and A549 (lung carcinoma) cells. nih.gov

The table below summarizes the reported antiproliferative activities (IC50 values) for selected tetrahydroquinoline derivatives.

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]quinoline derivative (Compound 15) | MCF-7 (Breast) | 15.16 | nih.gov |

| Pyrazolo[3,4-b]quinoline derivative (Compound 15) | HepG2 (Liver) | 18.74 | nih.gov |

| Pyrazolo[3,4-b]quinoline derivative (Compound 15) | A549 (Lung) | 18.68 | nih.gov |

| Isatin-pyrazole-quinoline hybrid (Compound 16) | MCF-7 (Breast) | 22.21 | nih.gov |

| Isatin-pyrazole-quinoline hybrid (Compound 16) | HepG2 (Liver) | 25.32 | nih.gov |

| Isatin-pyrazole-quinoline hybrid (Compound 16) | A549 (Lung) | 25.14 | nih.gov |

Effects on Cell Cycle Progression

In addition to inhibiting cell proliferation, certain tetrahydroquinoline derivatives have been shown to interfere with the normal progression of the cell cycle. The most active compound from a series of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives was found to affect the cell cycle phases in A2780 ovarian carcinoma cells. nih.govresearchgate.net Further investigation into the mechanism of action for this class of compounds revealed that their cytotoxic effects could be mediated by inducing mitochondrial membrane depolarization and the production of cellular reactive oxygen species (ROS) in A2780 cells. nih.govresearchgate.net

Induction of Mitochondrial Membrane Depolarization and Reactive Oxygen Species (ROS) Production

Derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline have been investigated for their effects on mitochondrial function in cancer cells. In a study involving human ovarian carcinoma (A2780) cells, the compound (R)-5a, an 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivative, was shown to induce mitochondrial membrane depolarization. unipd.itsemanticscholar.org This effect, indicative of compromised mitochondrial integrity, was found to be dependent on the concentration of the compound. unipd.it